TIQ-A
Descripción general
Descripción
5(4H)-oxo-tieno[2,3-c]isoquinolina, comúnmente conocida como TIQ-A, es un compuesto conocido por su potencial como agente antiisquémico a través de la inhibición de la poli(ADP-ribosa) polimerasa 1 (PARP1). Este compuesto ha sido estudiado por su eficacia en varios modelos in vivo, demostrando su potencial como una sonda química para investigar las consecuencias de la inhibición de PARP1 .
Aplicaciones Científicas De Investigación
5(4H)-oxo-tieno[2,3-c]isoquinolina se ha utilizado en la investigación científica por su potencial como inhibidor de la poli(ADP-ribosa) transferasa PARP1. El andamiaje de 5(4H)-oxo-tieno[2,3-c]isoquinolina se ha utilizado para desarrollar inhibidores contra las mono-ADP-ribosiltransferasas humanas mediante diseño guiado por la estructura y perfil de actividad . El compuesto también se ha utilizado como unidad aceptora del material semiconductor de tipo donante-aceptor en células solares orgánicas, donde los dispositivos basados en este material mostraron excelentes eficiencias de conversión de potencia .
Métodos De Preparación
La síntesis de 5(4H)-oxo-tieno[2,3-c]isoquinolina se ha realizado utilizando el acoplamiento cruzado de Suzuki-Miyaura seguido de una secuencia de reacción de varios pasos, produciendo el compuesto con rendimientos globales del 14-33% . Usando síntesis de flujo continuo, el rendimiento global de 5(4H)-oxo-tieno[2,3-c]isoquinolina se mejoró aún más al 50% . La estrategia sintética implica ocho pasos y se puede aplicar ampliamente en la síntesis de alcoxitieno[2,3-c]isoquinolin-5(4H)-onas sustituidas .
Análisis De Reacciones Químicas
5(4H)-oxo-tieno[2,3-c]isoquinolina experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. El compuesto se ha sintetizado utilizando el acoplamiento cruzado de Suzuki-Miyaura, que implica la reacción de haluros de arilo con ácidos borónicos en presencia de un catalizador de paladio . Los principales productos formados a partir de estas reacciones incluyen 5(4H)-oxo-tieno[2,3-c]isoquinolinonas sustituidas .
Mecanismo De Acción
El mecanismo de acción de 5(4H)-oxo-tieno[2,3-c]isoquinolina implica la inhibición de la poli(ADP-ribosa) polimerasa 1 (PARP1). PARP1 participa en la reparación de roturas de cadena simple de ADN a través de la vía de reparación por escisión de bases. La inhibición de PARP1 por 5(4H)-oxo-tieno[2,3-c]isoquinolina conduce a la acumulación de roturas de cadena de ADN, promoviendo la inestabilidad genómica y la apoptosis . Este compuesto también inhibe otras enzimas de la familia PARP, lo que podría limitar su usabilidad .
Comparación Con Compuestos Similares
5(4H)-oxo-tieno[2,3-c]isoquinolina es similar a 5(4H)-oxo-tieno[3,2-c]isoquinolina, que se ha utilizado como unidad aceptora del material semiconductor de tipo donante-aceptor en células solares orgánicas . Ambos compuestos comparten un esqueleto molecular similar y se han estudiado por su potencial como inhibidores de PARP. 5(4H)-oxo-tieno[2,3-c]isoquinolina tiene un perfil de inhibición más amplio, lo que indica su posible uso como andamiaje para el desarrollo de inhibidores específicos para ciertas enzimas PARP .
Referencias
Propiedades
IUPAC Name |
4H-thieno[2,3-c]isoquinolin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NOS/c13-10-8-4-2-1-3-7(8)9-5-6-14-11(9)12-10/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJVOLSLAFIXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)SC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432530 | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420849-22-5 | |
Record name | Thieno[2,3-c]isoquinolin-5(4H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420849-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | TIQ-A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIQ-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TIQ-A?
A1: this compound exerts its primary effect by inhibiting PARP-1, a nuclear enzyme involved in DNA repair, cell signaling, and inflammation. [] It binds to the nicotinamide subsite of PARP-1, hindering its catalytic activity. []
Q2: How does this compound's inhibition of PARP-1 lead to neuroprotective effects?
A2: Excessive activation of PARP-1 during ischemia leads to cellular energy depletion and neuronal injury. This compound's inhibition of PARP-1 helps preserve cellular energy and attenuates neuronal damage, thus exhibiting neuroprotective effects in models of cerebral ischemia. []
Q3: Can this compound influence the immune response in allergic airway inflammation?
A3: Studies show that this compound can modulate the Th2 cytokine response in allergic airway inflammation, leading to decreased eosinophil recruitment and mucus production. This effect is potentially linked to its influence on IL-5 production. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C11H7NOS, and its molecular weight is 201.25 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't include specific spectroscopic data, it is routinely characterized using techniques like NMR and mass spectrometry. []
Q6: How do structural modifications to the this compound scaffold affect its activity?
A6: Introducing small structural changes to the this compound scaffold, such as those inspired by the PARP10 inhibitor OUL35, can shift selectivity from poly-ADP-ribosyltransferases towards mono-ADP-ribosyltransferases. [] This highlights the possibility of fine-tuning this compound's activity through targeted modifications.
Q7: Can you give an example of a this compound analog with improved potency?
A7: HYDAMTIQ (2-((dimethylamino)methyl)-9-hydroxythieno[2,3-c]isoquinolin-5(4H)-one) is a potent this compound analog exhibiting improved potency against PARP-1. Its binding mode was confirmed through crystallization studies. []
Q8: What strategies are employed to synthesize this compound and its derivatives?
A8: Researchers have developed efficient multistep synthetic routes for this compound. One approach involves a Suzuki coupling reaction followed by Curtius rearrangement, allowing for gram-scale production. [] Additionally, continuous flow synthesis methods have been explored for improved efficiency and scalability. []
Q9: Does this compound demonstrate efficacy when administered after the onset of injury in preclinical models?
A9: In a mouse model of cerebral ischemia, this compound provided neuroprotection even when administered 30 minutes after oxygen and glucose deprivation, indicating potential therapeutic value in a post-injury setting. []
Q10: Has this compound demonstrated efficacy in models of atherosclerosis?
A10: In a mouse model of atherosclerosis, this compound administration promoted the regression of existing plaques and improved lipid profiles. This was associated with reduced macrophage infiltration and increased collagen and smooth muscle cell content within the plaques. []
Q11: Are there any known resistance mechanisms to this compound?
A11: While the provided abstracts don't specify resistance mechanisms, further research is necessary to understand the potential for resistance development during prolonged exposure.
Q12: What are the potential applications of this compound beyond its neuroprotective effects?
A12: Given its impact on PARP-1, this compound holds promise in areas like cancer therapy, cardiovascular disease treatment, and management of inflammatory conditions. [] Its potential in atherosclerosis regression opens new avenues for therapeutic exploration. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.